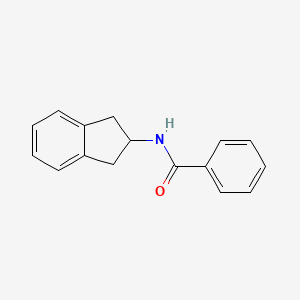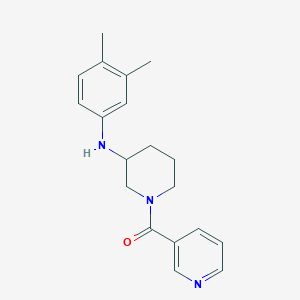![molecular formula C15H17NO4 B4923464 dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate](/img/structure/B4923464.png)
dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate, also known as DMAPMA, is a chemical compound that has gained significant attention in the field of scientific research. DMAPMA is a versatile molecule that has been used in various applications such as drug discovery, catalysis, and material science.
Wirkmechanismus
The mechanism of action of dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate is not well understood, but it is believed to act as a nucleophile in various reactions. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been shown to react with various electrophiles, such as aldehydes and ketones, to form products via the Michael addition reaction. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has also been shown to react with various acids, such as HCl, to form salts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate are not well understood, but it has been shown to have low toxicity in vitro. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been shown to inhibit the growth of various cancer cell lines, such as MCF-7 and A549, in vitro. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has also been shown to have anti-inflammatory effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate in lab experiments include its versatility, low toxicity, and ease of synthesis. dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate can be used in various applications, such as drug discovery, catalysis, and material science. The limitations of using dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate in lab experiments include its low solubility in water and its sensitivity to air and moisture.
Zukünftige Richtungen
There are several future directions for the research on dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate. One direction is to explore its potential as a building block for the synthesis of novel bioactive molecules. Another direction is to explore its potential as a ligand for the synthesis of novel metal complexes. Additionally, the development of new synthetic methods for the preparation of dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate and its derivatives could lead to the discovery of new applications for this versatile molecule.
Synthesemethoden
Dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate can be synthesized using various methods, including the Knoevenagel condensation reaction. The reaction involves the condensation of dimethyl malonate with benzylamine in the presence of a base, such as sodium ethoxide. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to form dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate. The yield of dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
Dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been used in various scientific research applications, such as drug discovery, catalysis, and material science. In drug discovery, dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been used as a building block for the synthesis of various bioactive molecules, such as antitumor agents and anti-inflammatory agents. In catalysis, dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been used as a ligand for the synthesis of various metal complexes, which have been used as catalysts in organic transformations. In material science, dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate has been used as a monomer for the synthesis of various polymers, which have been used in various applications, such as drug delivery and tissue engineering.
Eigenschaften
IUPAC Name |
dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-14(17)13(15(18)20-2)9-6-10-16-11-12-7-4-3-5-8-12/h3-10,16H,11H2,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUOCTCGADJELL-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC=CNCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=C/C=C/NCC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-[(E)-3-(benzylamino)prop-2-enylidene]propanedioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B4923386.png)


![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4923414.png)
![1-propyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4923419.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,6-diethylphenyl)acetamide](/img/structure/B4923448.png)
![methyl 4-{[4-chloro-1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B4923450.png)





![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4923487.png)
